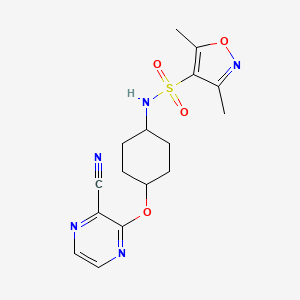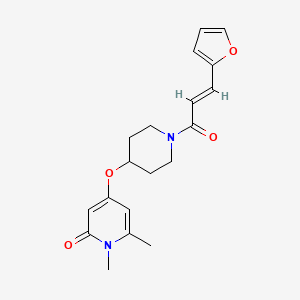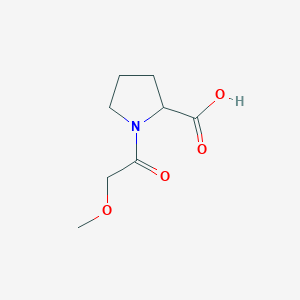![molecular formula C21H20N4O4 B2590437 N-(3-chlorobenzyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide CAS No. 1251606-63-9](/img/structure/B2590437.png)
N-(3-chlorobenzyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chlorobenzyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide” is a complex organic compound. It contains a trifluoromethyl group, which is often found in pharmaceuticals, agrochemicals, and materials due to its ability to improve stability and lipophilicity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indazole ring, the introduction of the trifluoromethyl group, and the coupling of the benzyl and benzamide fragments. Trifluoromethyl-containing compounds can be synthesized from various starting materials through selective C–F bond activation .Chemical Reactions Analysis
The trifluoromethyl group in the compound could undergo various reactions. For instance, it could participate in radical trifluoromethylation, a process that has seen recent advances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could enhance the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group in this compound plays a significant role in the development of new pharmaceuticals. Its presence can enhance the biological activity and metabolic stability of potential drug candidates. This compound could be used in the design of new therapeutic agents that require improved pharmacokinetic properties .
Agrochemical Research
In agrochemical research, the trifluoromethyl group is valued for its ability to improve the efficacy and durability of pesticides and herbicides. The compound could be investigated for its potential use in creating more potent and longer-lasting agrochemicals .
Material Science
The unique properties of the trifluoromethyl group can also be exploited in material science. This compound may contribute to the development of advanced materials with specific desired properties, such as increased resistance to degradation or improved performance in extreme conditions .
Antibacterial Agents
Research has shown that compounds with a trifluoromethyl group can be effective against antibiotic-resistant bacteria. This particular compound could be synthesized and tested for its ability to inhibit the growth of resistant strains and prevent biofilm formation, which is crucial in combating infections like MRSA .
Biofilm Eradication
Beyond preventing biofilm formation, this compound could also be studied for its ability to eradicate preformed biofilms. This is particularly important in medical settings where biofilms on surfaces or medical devices can lead to persistent infections .
Mechanism of Action Studies
Understanding the mechanism of action is vital for the development of new drugs. This compound could be used in studies aimed at identifying new bacterial targets or pathways affected by trifluoromethylated compounds, providing insights into their broad range of inhibitory effects .
Direcciones Futuras
The study and application of trifluoromethyl-containing compounds is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . This compound, with its combination of an indazole ring and a trifluoromethyl group, could be of interest in these areas.
Propiedades
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-12-8-9-14(10-13(12)2)21-24-23-18(28-21)11-17-22-20(25-29-17)15-6-5-7-16(26-3)19(15)27-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPQPDYXKCMJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2590354.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2590355.png)
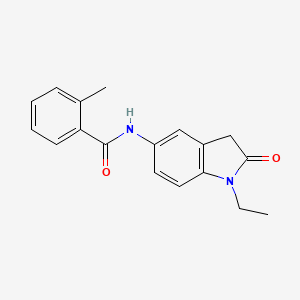

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide](/img/structure/B2590359.png)
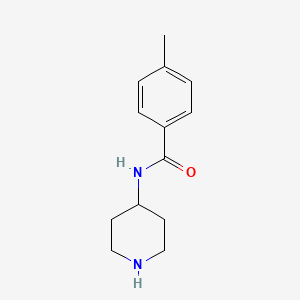
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)
![2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2590368.png)
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)
